Payload Potency: PNU-159682 Exhibits Superior Cytotoxicity Compared to Doxorubicin and MMAE
The PNU-159682 warhead is the foundation of this compound's potency. It is described as 'thousands of times more cytotoxic than doxorubicin' [1]. Quantitative data from cell viability assays show it is significantly more potent than the commonly used ADC payload monomethyl auristatin E (MMAE) across multiple non-Hodgkin lymphoma (NHL) cell lines [2].
| Evidence Dimension | Cytotoxic Potency (IC50) in NHL Cell Lines |
|---|---|
| Target Compound Data | BJAB.Luc: 0.10 nM; Granta-519: 0.020 nM; SuDHL4.Luc: 0.055 nM; WSU-DLCL2: 0.1 nM |
| Comparator Or Baseline | MMAE: BJAB.Luc: 0.54 nM; Granta-519: 0.25 nM; SuDHL4.Luc: 1.19 nM; WSU-DLCL2: 0.25 nM |
| Quantified Difference | PNU-159682 is 2.5- to 21.6-fold more potent than MMAE in these cell lines. |
| Conditions | Cell viability assay on NHL cell lines (BJAB.Luc, Granta-519, SuDHL4.Luc, WSU-DLCL2) [2]. |
Why This Matters
This high intrinsic potency allows for the construction of ADCs with a potentially wider therapeutic index and efficacy against low-antigen-expressing tumors, a key differentiator for ADC payload selection.
- [1] Yu, S. F., et al. (2015). A Novel Anti-CD22 Anthracycline-Based Antibody-Drug Conjugate (ADC) That Overcomes Resistance to Auristatin-Based ADCs. Clinical Cancer Research, 21(14), 3298-3306. View Source
- [2] PeptideDB. PNU-159682 - Product Database. Accessed 2026. View Source
